

# Establishing Analytical Reference Standards for 1cP-MiPLA: A Comparative Guide

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## Compound of Interest

Compound Name: 1cP-MiPLA

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The emergence of novel psychoactive substances (NPS) necessitates the rapid development of robust analytical reference standards for accurate identification and quantification. This guide provides a comparative overview of the analytical characteristics of 1-cyclopropionyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**), a novel lysergamide, against its non-acylated counterpart, MiPLA, and other related compounds. The data and protocols herein are intended to support forensic laboratories, toxicologists, and researchers in establishing reliable analytical standards.

## Comparative Analytical Data

The following tables summarize key analytical data for **1cP-MiPLA** and related lysergamides, facilitating their differentiation and identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound	Retention Time (min)	Key Mass Fragments (m/z)
1cP-MiPLA	32.345	391, 323, 221, 207, 181, 72
MiPLA	28.015	323, 221, 207, 181, 72
1cP-LSD	32.100	391, 323, 221, 208, 181, 72
LSD	27.860	323, 221, 208, 181, 72

Data sourced from a study on designer LSD analog identification.[\[1\]](#)

Table 2: Nuclear Magnetic Resonance (NMR) Data ( $^{13}\text{C}$ -NMR in  $\text{CD}_3\text{OD}$ )

Carbon Position	1cP-MiPLA ( $\delta\text{C}$ ppm)	1cP-LSD ( $\delta\text{C}$ ppm)	LSD ( $\delta\text{C}$ ppm)
2	124.9	124.9	123.1
3	114.7	114.7	115.8
4	136.9	136.9	136.1
5	55.1	54.8	54.0
6	-	-	-
7	111.9	111.9	112.2
8	42.9	42.9	43.5
9	40.5	40.5	40.8
10	25.1	25.1	25.5
11	110.8	110.8	110.1
12	121.2	121.2	121.5
13	129.5	129.5	128.7
14	108.9	108.9	108.2
C=O (amide)	173.8	173.8	174.2
C=O (cyclopropionyl)	174.4	174.4	-

Note: Some data points were not available in the referenced literature. Data extracted from a 2023 study on the identification of LSD analogs.[\[2\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication of analytical findings. The following protocols are based on established methods for the analysis of **1cP-MiPLA** and related

compounds.[\[2\]](#)

## Sample Preparation

- Extraction from Blotter Paper: A section of the blotter paper (e.g., 8 mg) is cut into small squares (2 mm).
- The sample is extracted with 1 mL of methanol under sonication for 15 minutes.
- The methanol extract is evaporated to dryness under a stream of nitrogen.
- The residue is redissolved in 1 mL of acetonitrile for subsequent analysis by GC-MS and LC-MS.
- For NMR analysis, the dried extract is redissolved in an appropriate deuterated solvent (e.g., CD<sub>3</sub>OD).

## Gas Chromatography-Mass Spectrometry (GC-MS)

- System: Agilent 6890 N GC system with a 5975 mass-selective detector.
- Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness).
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.
- Injector Temperature: 200°C.
- Injection Mode: Splitless (1.0 min).
- Oven Temperature Program: Hold at 120°C for 1 min, then ramp up to 280°C at 15°C/min, and hold for 5 min.
- Transfer Line Temperature: 280°C.
- Electron Energy: 70 eV.
- Scan Range: m/z 40–550.

## Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS)

- System: ACQUITY UPLC system with a mass detector and a photodiode array detector.
- Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 µm particle size).
- Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
- Gradient Program: 5–20% B (0–20 min), then ramp to 80% B (20–30 min, hold for 10 min).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 1 µL.
- PDA Wavelength: 210–450 nm.
- MS Ionization: Positive and negative electrospray ionization (ESI).
- Desolvation Gas: Nitrogen at 650 L/h and 350°C.
- Capillary Voltage: 2500 V.
- Cone Voltage: 30 V.
- Mass Spectral Range: m/z 120–650.

## Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-Q-TOF-MS)

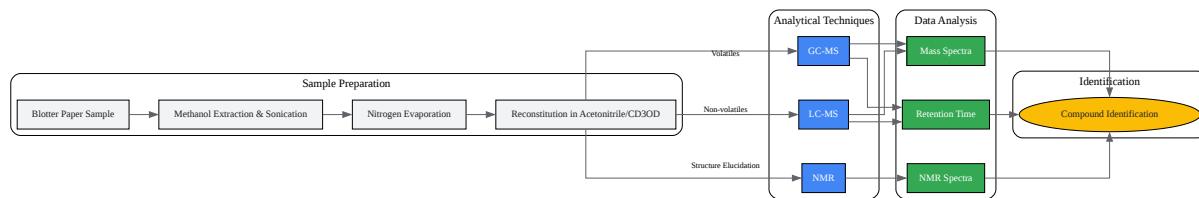
- System: TripleTOF® 6600 LC/MS/MS system with a Nexera X2 system.
- Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 µm particle size) with a VanGuard HSS T3 guard column.
- Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
- Gradient Program: 95/5 to 5/95 A/B over 10 minutes, hold for 2 minutes.

- Flow Rate: 0.3 mL/min.
- Ion Source: ESI (positive mode).
- IonSpray Voltage: 5500 V.
- Source Temperature: 550°C.
- Scan Mode: TOF-MS scan (m/z 100–650).

## Visualizations

### Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of **1cP-MiPLA** from a sample.

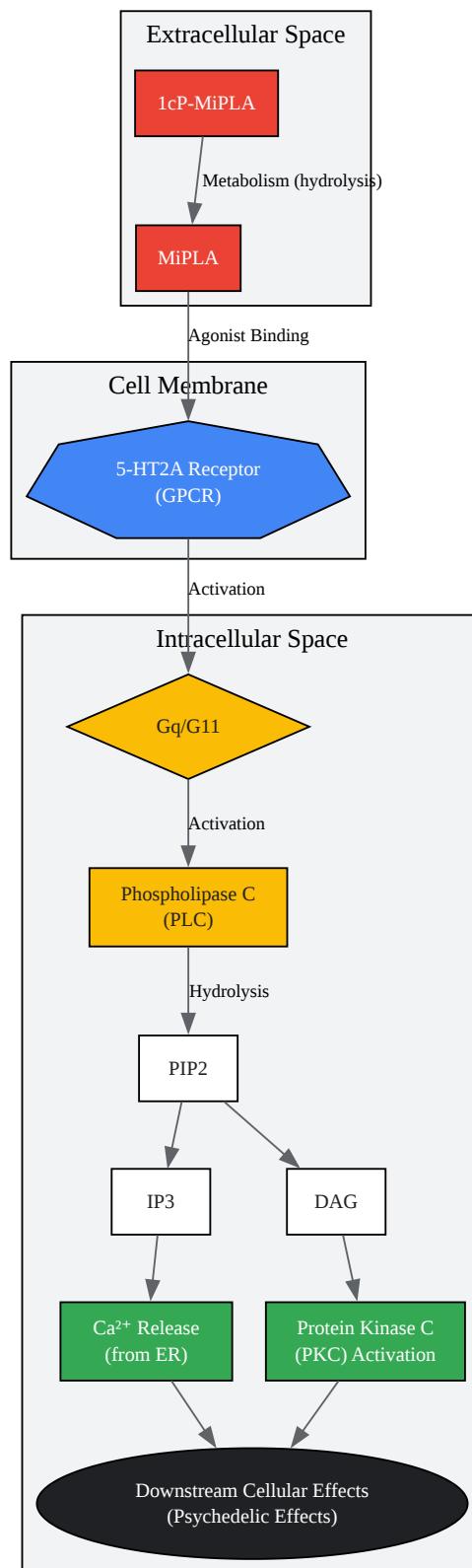


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Analytical Workflow for **1cP-MiPLA** Identification

## Hypothesized Signaling Pathway

**1cP-MiPLA** is presumed to be a prodrug of MiPLA, which is expected to act as a partial agonist at the serotonin 5-HT<sub>2A</sub> receptor, a G-protein coupled receptor (GPCR). The activation of this receptor is linked to psychedelic effects.

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### Hypothesized 5-HT2A Receptor Signaling for **1cP-MiPLA**

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## References

- 1. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of LSD analogs, 1cP-AL-LAD, 1cP-MIPLA, 1V-LSD and LSZ in sheet products - PMC [pmc.ncbi.nlm.nih.gov]
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